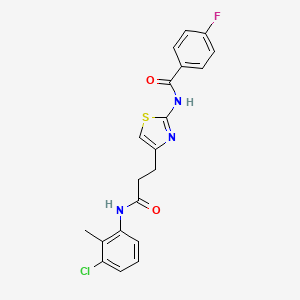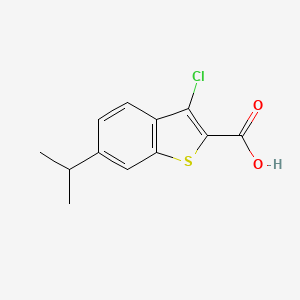
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophene ring, which is a similar 5-membered ring but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the sulfonamide group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents . The sulfonamide group could allow it to act as a weak acid or base .
Scientific Research Applications
Antiproliferative Agents
Research on derivatives similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide has shown potential antiproliferative activity against various cancer cell lines. Compounds synthesized through Suzuki and Buchwald reactions have been evaluated for their in vitro antiproliferative activity against cell lines such as MCF-7, HeLa, A-549, and Du-145 by CCK-8 assay. Preliminary bioassays suggest that most compounds exhibit antiproliferation to varying degrees, with certain compounds showing IC50 values ranging from 1.82-9.52 µM across different cell lines, highlighting their potential as antiproliferative agents (Pawar, Pansare, & Shinde, 2018).
Protein Binding Studies
Sulfonamide derivatives have also been studied for their binding properties to proteins, such as bovine serum albumin, using fluorescent probe techniques. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. The binding of sulfonamide derivatives to proteins can provide insights into their behavior in biological systems, including their mechanism of action and potential therapeutic applications (Jun, Mayer, Himel, & Luzzi, 1971).
Carbonic Anhydrase Inhibition
Another area of application is the inhibition of carbonic anhydrase isoenzymes. Polymethoxylated-pyrazoline benzene sulfonamides, for instance, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, demonstrating significant inhibitory activity. These compounds have shown potential for further investigation as lead molecules for the development of new carbonic anhydrase inhibitors (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Enhancing Polymer Solar Cells
In material science, derivatives of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide have been explored for their potential to enhance the performance of polymer solar cells. For example, treatments involving dimethylformamide have been shown to significantly improve the photocurrent and power conversion efficiency of polymer solar cells, indicating that chemical modifications and treatments can play a crucial role in optimizing the performance of these renewable energy devices (Gong, Yang, Song, Lu, & Li, 2012).
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S2/c1-4-11-5-6-14(20-11)21(17,18)15-8-13(16)12-7-9(2)19-10(12)3/h5-7,13,15-16H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKXZXQYQZSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2575424.png)
![1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2575426.png)
![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)

![methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2575442.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2575443.png)
![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B2575445.png)